3-[5-[(1,3-Dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid
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Overview
Description
3-[5-[(1,3-Dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the indene, furan, and benzoic acid moieties within its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(1,3-Dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde or ketone.
Formation of the Benzoic Acid Group: The benzoic acid group is typically introduced through a Friedel-Crafts acylation reaction, followed by oxidation to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(1,3-Dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-[5-[(1,3-Dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-[(1,3-Dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[5-[(5-Chloro-2-oxoindolin-3-ylidene)methyl]furan-2-yl]benzoic acid: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and biological activity.
3-[5-[(5-Imino-7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid: This compound features a thiazolopyrimidine ring, which introduces additional functional groups and potential interactions.
Uniqueness
3-[5-[(1,3-Dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid is unique due to its combination of indene, furan, and benzoic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[5-[(1,3-dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O5/c22-19-15-6-1-2-7-16(15)20(23)17(19)11-14-8-9-18(26-14)12-4-3-5-13(10-12)21(24)25/h1-11H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUNSVQRBWVLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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